molecular formula C13H8BrFO3 B1517823 4-Bromo-2-(4-fluorophenoxy)benzoic acid CAS No. 1099687-77-0

4-Bromo-2-(4-fluorophenoxy)benzoic acid

Cat. No. B1517823
CAS RN: 1099687-77-0
M. Wt: 311.1 g/mol
InChI Key: ZDIJUXHEYRHPOC-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-fluorophenoxy)benzoic acid is a chemical compound with the CAS Number: 1099687-77-0 . It has a molecular weight of 311.11 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One common method involves the reaction of 2-fluorobenzoic acid with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride or iron (III) chloride .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C13H8BrFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) .


Chemical Reactions Analysis

The compound can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Other reactions include amination with aniline to yield N-phenyl-4-fluoro-anthranilic acid .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The compound’s solubility in methanol results in slight turbidity .

Scientific Research Applications

Anaerobic Degradation and Methanogenic Consortium Studies

  • Anaerobic Degradation Pathways : A study demonstrated the use of fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium, revealing a novel demethylation step that facilitates the transformation of the methyl group to methane. This research highlights the role of specific fluorinated analogues in elucidating degradation pathways in anaerobic environments (Londry & Fedorak, 1993).

Antioxidant and Enzyme Inhibition Studies

  • Bromophenols as Antioxidants and Enzyme Inhibitors : Another study synthesized novel bromophenols from benzoic acids and evaluated their antioxidant activities using various assays. These compounds demonstrated significant antioxidant properties and inhibited key enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential therapeutic applications (Öztaşkın et al., 2017).

Degradation and Kinetic Studies

  • Electrochemical Reduction and Oxidation of Bromophenols : Research focused on the electrochemical reduction and oxidation of 4-bromophenol revealed the degradation intermediates, kinetics, and toxicity evolution, providing insights into the environmental fate and treatment of bromophenolic compounds (Xu et al., 2018).

Radiochemistry and Radiopharmaceutical Applications

  • Synthesis of Radiopharmaceutical Precursors : Studies on the synthesis of no-carrier-added 4-[18F]Fluorophenol from specific brominated precursors for radiopharmaceutical applications have demonstrated efficient methodologies for producing radio-labeled compounds for medical imaging and diagnostic purposes (Ross et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

4-bromo-2-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIJUXHEYRHPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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